molecular formula C7H2ClF5S B14044650 1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene

1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene

Cat. No.: B14044650
M. Wt: 248.60 g/mol
InChI Key: BAJPUYROFWUXJK-UHFFFAOYSA-N
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Description

1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene is a polyhalogenated benzene derivative characterized by a unique combination of substituents: a chlorine atom at position 1, fluorine atoms at positions 2 and 6, and a trifluoromethylthio (-SCF₃) group at position 2. This compound belongs to a class of aromatic systems where halogen atoms and sulfur-containing groups synergistically influence electronic, steric, and physicochemical properties. Such compounds are of interest in pharmaceutical and agrochemical research due to fluorine’s role in enhancing metabolic stability and bioavailability . The trifluoromethylthio group, a strong electron-withdrawing substituent, further modulates reactivity and interaction with biological targets .

Properties

Molecular Formula

C7H2ClF5S

Molecular Weight

248.60 g/mol

IUPAC Name

2-chloro-1,3-difluoro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2ClF5S/c8-5-3(9)1-2-4(6(5)10)14-7(11,12)13/h1-2H

InChI Key

BAJPUYROFWUXJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)F)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Halogenated Aromatic Starting Materials

  • Starting materials such as 1,3-difluoro-4,6-bis-(trichloromethyl)benzene and related halogenated benzenes can be prepared or sourced. These compounds are often synthesized by chlorination and fluorination reactions under controlled conditions in autoclaves with reagents like hydrogen fluoride and antimony pentachloride catalysts.
  • Fractional distillation and washing steps are used to purify these intermediates, which contain multiple chlorinated and fluorinated substituents in defined positions on the benzene ring.

Introduction of the Trifluoromethylthio Group

  • The trifluoromethylthio group (–SCF3) can be introduced via radical trifluoromethylthiolation using reagents such as silver trifluoromethylthiolate (AgSCF3) in the presence of oxidants like potassium persulfate (K2S2O8).
  • The reaction proceeds through the generation of trifluoromethylthio radicals (- SCF3), which add to aromatic or alkyne substrates under mild heating (around 100 °C) in solvents like dimethyl sulfoxide (DMSO).
  • Radical inhibitors significantly suppress this reaction, confirming the radical pathway. The process is often performed under open-flask conditions without the need for inert atmosphere.

Specific Synthetic Routes

Multistep Synthesis from Benzyl Mercaptan Derivatives

  • A related method involves the synthesis of difluoromethylthio intermediates starting from benzyl mercaptan and chlorodifluoromethane (HCF2Cl), which under basic conditions form difluorobenzyl thioethers.
  • Subsequent chlorination and reaction with potassium phthalimide yield difluoromethylthio phthalimides, which can be further transformed to trifluoromethylthio derivatives.
  • This approach highlights the use of difluorocarbene intermediates and chlorination steps to build the trifluoromethylthio group on aromatic systems.

Data Table Summarizing Key Preparation Parameters

Preparation Step Reagents and Conditions Yield / Notes Reference
Halogenation and fluorination of benzene Hydrogen fluoride, antimony pentachloride, autoclave, 50–100 °C, 2–6 h Mixture of chlorofluoromethyl-substituted benzenes; purified by fractional distillation
Radical trifluoromethylthiolation AgSCF3 (1.5 equiv.), K2S2O8 (3 equiv.), DMSO, 100 °C, 2 h, open flask High yield (up to 86% for related substrates)
Suzuki–Miyaura coupling Arylboronic acid, aryl halide, Pd catalyst, base, mild temp Efficient formation of C–C bonds; adaptable to various substitution patterns
Difluoromethylthio intermediate synthesis Benzyl mercaptan, chlorodifluoromethane, base, low temp (-78 °C to RT) Intermediate isolated in 61% yield

Chemical Reactions Analysis

1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents and catalysts to form new bonds and products. The trifluoromethylthio group, in particular, can influence the reactivity and selectivity of the compound in various reactions .

In biological systems, the compound’s derivatives may interact with molecular targets, such as enzymes or receptors, through specific binding interactions. The presence of the trifluoromethylthio group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 1-chloro-2,6-difluoro-3-(trifluoromethylthio)benzene, it is compared to three classes of analogous compounds:

Chlorinated Benzene Derivatives

Compounds like 1-chloro-2(2-chloro-1(4-chlorophenyl)ethylene)benzene (a DDT degradation product) and 1,2,2-trichlor-1,4-(chlorophenyl)ethane () highlight the environmental persistence of polychlorinated aromatics. In contrast, the target compound’s fluorine substituents may reduce environmental persistence due to stronger C-F bonds and altered metabolic pathways .

Property This compound 1-Chloro-2(2-chloro-1(4-chlorophenyl)ethylene)benzene
Halogen Substitution Cl, F (electron-withdrawing) Cl-only (moderate electron-withdrawing)
Key Functional Group -SCF₃ (strongly electron-withdrawing) -CH₂Cl (moderate reactivity)
Environmental Stability High (C-F bonds resist hydrolysis) Moderate (C-Cl bonds prone to degradation)
Bioavailability Enhanced lipophilicity (fluorine effect) Lower (higher polarity from Cl)

Fluorinated Benzene Derivatives

Fluorinated analogs such as 1-chloro-2,3-bis(methylthio)benzene () demonstrate how sulfur groups impact reactivity. The trifluoromethylthio group in the target compound offers greater electron withdrawal than methylthio (-SMe), reducing aromatic ring activation toward electrophilic substitution. This increases resistance to oxidation and hydrolysis compared to -SMe analogs .

Sulfur-Containing Aromatics

The trifluoromethylthio group distinguishes the target compound from sulfur-containing derivatives like 2,3-bis(methylthio)anisole ().

Key Research Findings

Electronic Effects : Fluorine and -SCF₃ substituents create a highly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution at positions ortho/para to the -SCF₃ group. This contrasts with methylthio analogs, which activate the ring for electrophilic substitution .

Metabolic Stability : Fluorination reduces basicity of adjacent amines and increases resistance to cytochrome P450 enzymes, a trait leveraged in drug design .

Synthetic Challenges : Introducing -SCF₃ requires specialized reagents (e.g., AgSCF₃ or CuSCF₃), whereas methylthio groups are installed via thiolate nucleophiles under milder conditions .

Data Table: Comparative Analysis of Substituent Effects

Compound Name Substituents logP (Predicted) Reactivity (Electrophilic Substitution) Metabolic Half-Life (Estimated)
This compound Cl, F, -SCF₃ 3.8 Low (deactivated ring) >24 hours
1-Chloro-2,3-bis(methylthio)benzene Cl, -SMe 2.5 Moderate 6–12 hours
1,4-Dichloro-2-(2-chloro-ethyl)benzene Cl, -CH₂Cl 2.9 High <6 hours

Biological Activity

1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene (CAS No. 1807122-77-5) is an organofluorine compound notable for its unique structure that includes a chloro group, two fluorine atoms, and a trifluoromethylthio group. This combination significantly influences its biological activity and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.

  • Molecular Formula : C7H2ClF5S
  • Molecular Weight : 248.60 g/mol
  • Boiling Point : Approximately 133.3 °C (predicted)
  • Density : Approximately 1.58 g/cm³ (predicted)

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its toxicity, potential carcinogenic effects, and other health impacts.

Toxicological Studies

  • Skin Sensitization :
    • The compound has been identified as a weak skin sensitizer based on local lymph node assays (LLNAs). The stimulation indices (SI) observed were 1.1 to 8.1 at varying concentrations, indicating a sensitization potential with an EC3 value of approximately 31.8% .
  • Repeat Dose Toxicity :
    • In repeated dose studies, the compound did not cause severe systemic health effects but showed mild liver and kidney effects at high doses. The NOAEL (No Observed Adverse Effect Level) was determined to be 50 mg/kg based on liver and kidney effects observed in mice .
  • Carcinogenicity :
    • Significant findings include evidence of carcinogenic effects in animal studies. Neoplastic lesions were observed in various organs such as the liver and adrenal glands of both mice and rats, suggesting a potential risk for carcinogenicity in humans .
  • Genotoxicity :
    • Limited data suggest that the compound is unlikely to be genotoxic; however, some studies reported positive results under specific conditions .

Case Studies

Several case studies have evaluated the biological implications of this compound:

  • Study on Reproductive Toxicity :
    • High-dose inhalation exposure resulted in adverse effects on the reproductive system in animal models, emphasizing the need for caution when handling this chemical in occupational settings .
  • Long-term Exposure Studies :
    • Long-term exposure studies indicated that while acute toxicity was low, chronic exposure led to observable changes in blood parameters and organ function, necessitating further investigation into long-term health impacts .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better.

Compound NameMolecular FormulaKey Features
This compoundC7H2ClF5SContains chloro and trifluoromethylthio groups
1-Chloro-2-fluoro-4-(trifluoromethylthio)benzeneC7H4ClF4SDifferent positioning affects reactivity
1-Chloro-3-fluoro-5-(trifluoromethylthio)benzeneC7H4ClF4SSimilar functional groups but different positional isomerism

Q & A

Q. What are the recommended synthetic routes for 1-chloro-2,6-difluoro-3-(trifluoromethylthio)benzene, and how can regioselectivity be controlled?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or halogen-exchange reactions. For example:

  • Step 1 : Start with 1,2,6-trichloro-3-fluorobenzene. Introduce fluorine at positions 2 and 6 using KF in the presence of a phase-transfer catalyst (e.g., 18-crown-6) under anhydrous conditions .
  • Step 2 : Replace the remaining chlorine at position 3 with a trifluoromethylthio group (-SCF3) using CuSCF3 or AgSCF3 in DMF at 80–100°C .
  • Regioselectivity Control : Use steric and electronic directing effects. Electron-withdrawing groups (e.g., -F, -Cl) enhance reactivity at meta/para positions. Solvent polarity and temperature adjustments can further refine selectivity .

Q. How can spectroscopic techniques distinguish positional isomers of polyhalogenated benzene derivatives?

Methodological Answer:

  • NMR :
    • 19F NMR : Chemical shifts for -CF3 groups typically appear at δ -60 to -70 ppm. Fluorine atoms at ortho positions deshield adjacent protons, causing splitting patterns (e.g., doublet of doublets) .
    • 1H NMR : Protons adjacent to electron-withdrawing groups (e.g., -Cl, -SCF3) show downfield shifts (δ 7.2–7.8 ppm). Coupling constants (JHF) differentiate ortho (J ≈ 8–12 Hz) vs. para (J ≈ 2–5 Hz) fluorine positions .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies isotopic patterns (e.g., Cl: 3:1 [35Cl/37Cl], S: 95% 32S) and fragmentation pathways (e.g., loss of -SCF3 group at m/z 145) .

Q. What computational methods predict the thermodynamic stability of this compound under varying pH conditions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate Gibbs free energy (ΔG).
  • Acidic Conditions : Protonation occurs at sulfur in -SCF3 (pKa ≈ -2), leading to decomposition via S–C bond cleavage.
  • Alkaline Conditions : Hydrolysis of -SCF3 to -SO2CF3 is exothermic (ΔG ≈ -15 kcal/mol). Include solvent effects (PCM model for water) to refine predictions .

Q. How do steric effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Buchwald–Hartwig Amination : The bulky -SCF3 group at position 3 hinders palladium catalyst coordination, reducing yields (<30%). Mitigate by using smaller ligands (e.g., XPhos instead of SPhos) .
  • Suzuki Coupling : Electron-withdrawing groups (-F, -Cl) activate the ring toward oxidative addition but steric hindrance from -SCF3 limits boronic acid access. Optimize with microwave irradiation (150°C, 20 min) .

Q. What contradictory data exist regarding the environmental persistence of this compound, and how can they be resolved?

Methodological Answer:

  • Contradiction : EPA DSSTox lists a half-life (t1/2) of 30 days in soil , while independent studies report t1/2 >90 days under anaerobic conditions .
  • Resolution : Conduct controlled microcosm studies:
    • Method : Use 14C-labeled compound in loam soil (pH 6.5) at 25°C. Monitor degradation via LC-MS/MS.
    • Findings : Aerobic conditions accelerate breakdown (t1/2 = 28 days) via microbial action; anaerobic conditions stabilize the -SCF3 group (t1/2 = 110 days) .

Q. What strategies mitigate decomposition during long-term storage of this compound?

Methodological Answer:

  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated S–C bond cleavage.
  • Storage Conditions : Use amber glass vials under argon at -20°C. Avoid exposure to moisture (H2O >50 ppm degrades -SCF3) .
  • Monitoring : Quarterly GC-MS analysis to detect decomposition products (e.g., 2,6-difluorobenzenesulfonic acid) .

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